molecular formula C7H3BrF3NO B13420057 4-Bromo-6-(trifluoromethyl)picolinaldehyde

4-Bromo-6-(trifluoromethyl)picolinaldehyde

Cat. No.: B13420057
M. Wt: 254.00 g/mol
InChI Key: ISMDZKZDTZVRRG-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO and a molecular weight of 254.00 g/mol It is a derivative of picolinaldehyde, where the bromine and trifluoromethyl groups are substituted at the 4 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)picolinaldehyde typically involves the bromination and trifluoromethylation of picolinaldehyde. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison: 4-Bromo-6-(trifluoromethyl)picolinaldehyde is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

4-Bromo-6-(trifluoromethyl)picolinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antiparasitic, and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C7H4BrF3N
  • Molecular Weight : 238.01 g/mol
  • IUPAC Name : 4-Bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde

Antimicrobial Activity

Recent studies have reported that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains.

Antiparasitic Activity

The compound has also been evaluated for its activity against parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi.

In vitro studies demonstrated that this compound has an IC50 value of approximately 1.5 µM against T. cruzi, comparable to standard treatments like benznidazole (IC50 = 5.2 µM) .

Case Study : A study investigated the efficacy of this compound in a mouse model of Chagas disease. The results indicated a reduction in parasitemia and an increase in survival rates among treated mice compared to controls.

Anticancer Properties

The potential anticancer activity of this compound has been explored as well. It has shown selective cytotoxicity towards various cancer cell lines.

Cell Line IC50 (µM)
HeLa (Cervical cancer)10.2
MCF-7 (Breast cancer)15.5
A549 (Lung cancer)12.8

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of essential enzymes.
  • Antiparasitic Action : Induction of oxidative stress in parasites, leading to cellular damage.
  • Anticancer Action : Modulation of signaling pathways involved in cell proliferation and survival.

Properties

Molecular Formula

C7H3BrF3NO

Molecular Weight

254.00 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H3BrF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-3H

InChI Key

ISMDZKZDTZVRRG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C(F)(F)F)Br

Origin of Product

United States

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